tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and stereochemical descriptors. The complete International Union of Pure and Applied Chemistry name is tert-butyl N-[4-[(Z)-2-iodoethenyl]cyclohexyl]carbamate, which provides a comprehensive description of the molecule's structural components and spatial arrangement. This systematic naming convention begins with the tert-butyl group, indicating the tertiary butyl substituent attached to the carbamate oxygen atom, followed by the carbamate linkage designation. The cyclohexyl ring system is identified with specific stereochemical descriptors (1r,4r) that define the relative spatial arrangement of substituents on the six-membered ring.
The (Z)-2-iodovinyl substituent designation within the name specifically identifies the presence of an alkene functional group with iodine substitution in the Z geometric configuration. This geometric descriptor is crucial for understanding the three-dimensional structure of the molecule, as it defines the spatial relationship between the iodine atom and the cyclohexyl ring system across the carbon-carbon double bond. The systematic naming also incorporates the carbamate functional group identification, which represents the linking unit between the cyclohexyl ring and the tert-butyl protecting group. Alternative naming conventions for this compound include the Chemical Abstracts Service designation 1452485-43-6, which provides a unique numerical identifier for database searches and chemical registry purposes.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₃H₂₂INO₂, representing a complex organic molecule with specific elemental composition and structural arrangement. The molecular weight has been precisely calculated as 351.22 grams per mole, placing this compound in the category of moderately sized organic molecules suitable for various synthetic and research applications. The elemental composition analysis reveals thirteen carbon atoms forming the backbone structure, including the cyclohexyl ring, vinyl group, and tert-butyl substituent, while twenty-two hydrogen atoms provide the necessary saturation and structural completion.
The presence of a single iodine atom significantly contributes to the overall molecular weight, with iodine representing approximately 36 percent of the total molecular mass due to its high atomic weight of 126.9 atomic mass units. The nitrogen atom within the carbamate linkage provides the heteroatomic functionality essential for the compound's chemical behavior and potential biological activity. Two oxygen atoms complete the molecular composition, both associated with the carbamate functional group in carbonyl and ether linkage positions. This specific elemental distribution creates a molecule with distinct physicochemical properties influenced by the heavy iodine substituent, the lipophilic tert-butyl group, and the polar carbamate functionality.
| Element | Count | Atomic Weight | Contribution to MW |
|---|---|---|---|
| Carbon | 13 | 12.01 | 156.13 |
| Hydrogen | 22 | 1.008 | 22.18 |
| Iodine | 1 | 126.90 | 126.90 |
| Nitrogen | 1 | 14.007 | 14.007 |
| Oxygen | 2 | 15.999 | 31.998 |
| Total | 39 | - | 351.22 |
Stereochemical Configuration: (1r,4r) Chair Conformation and (Z)-Vinyl Iodide Geometry
The stereochemical configuration of this compound involves two critical spatial arrangements that define the molecule's three-dimensional structure and chemical behavior. The (1r,4r) designation specifically describes the relative configuration of substituents on the cyclohexyl ring system, indicating that both the carbamate group at position 1 and the vinyl iodide substituent at position 4 are oriented in the same relative spatial relationship. This configuration is particularly significant because cyclohexane rings adopt chair conformations that minimize steric strain and optimize molecular stability.
The chair conformation of the cyclohexyl ring system represents the most thermodynamically stable arrangement, where all carbon-carbon bonds achieve staggered conformations and bond angles approach the ideal tetrahedral geometry of 109.5 degrees. In this conformation, substituents can occupy either axial positions, which extend parallel to the ring's symmetry axis, or equatorial positions, which extend outward from the ring periphery. The (1r,4r) stereochemical relationship ensures that both major substituents adopt similar orientations relative to the ring system, which influences the overall molecular shape and potential intermolecular interactions.
The (Z)-vinyl iodide geometry represents the second crucial stereochemical element, defining the spatial arrangement across the carbon-carbon double bond of the iodovinyl substituent. In Z geometry, the two highest priority substituents on each carbon of the double bond are positioned on the same side of the alkene plane, creating a specific three-dimensional arrangement that affects both chemical reactivity and molecular recognition properties. This geometric configuration is particularly important for vinyl iodides because it influences their behavior in cross-coupling reactions and other synthetic transformations. The retention of Z geometry during chemical reactions has been documented in oxidative addition processes with transition metals, demonstrating the stability of this stereochemical arrangement under specific reaction conditions.
Crystallographic Data and X-ray Diffraction Studies
While specific X-ray crystallographic data for this compound is not directly available in the current literature, related cyclohexylcarbamate compounds provide valuable insights into the expected crystallographic behavior and solid-state structure organization. Studies of phenyl N-cyclohexylcarbamate have revealed important structural parameters that can be extrapolated to understand the three-dimensional arrangement of similar carbamate derivatives. The crystallographic analysis of phenyl N-cyclohexylcarbamate demonstrates that the cyclohexyl ring maintains its chair conformation in the solid state, with the carbamate group adopting a planar geometry that facilitates intermolecular hydrogen bonding.
The dihedral angle relationships observed in related structures provide critical information about the spatial orientation of functional groups within cyclohexylcarbamate systems. In the phenyl N-cyclohexylcarbamate structure, the dihedral angle between the aromatic ring and the basal plane of the cyclohexyl ring was measured at 49.55 degrees, indicating the preferred spatial relationship between planar aromatic systems and the saturated cyclohexyl framework. The central carbamate group maintains planarity with a root mean square deviation of only 0.002 Angstroms from the ideal plane, demonstrating the rigid nature of this functional group.
Crystal packing analysis of related compounds reveals that cyclohexylcarbamate derivatives typically form extended networks through N-H···O hydrogen bonding between carbamate groups of adjacent molecules. These intermolecular interactions create polymeric chains that contribute to the overall crystal stability and influence physical properties such as melting point and solubility characteristics. The chair conformation of the cyclohexyl ring is consistently maintained in the solid state, with apical carbon atoms positioned at distances of approximately 0.65 Angstroms above and below the basal plane of the ring system.
| Structural Parameter | Related Compound Value | Expected Range |
|---|---|---|
| Cyclohexyl Chair Confirmation | Maintained | Standard |
| Carbamate Planarity (RMS deviation) | 0.002 Å | < 0.01 Å |
| Dihedral Angle (ring systems) | 49.55° | 40-60° |
| Apical Carbon Displacement | ±0.65 Å | ±0.6-0.7 Å |
Comparative Analysis with Related Cyclohexylcarbamate Derivatives
The structural characteristics of this compound can be effectively understood through comparison with related cyclohexylcarbamate derivatives that share similar core structures but differ in substituent patterns and functional group arrangements. Analysis of tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate reveals important baseline structural features for this class of compounds. This related compound maintains the same (1r,4r) stereochemical configuration and tert-butyl carbamate protecting group but features a hydroxymethyl substituent instead of the iodovinyl group, providing direct structural comparison opportunities.
The molecular weight progression within this series demonstrates the significant impact of different substituents on overall molecular properties. While tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate has a molecular weight of 229.32 grams per mole, the introduction of the iodovinyl group increases the molecular weight to 351.22 grams per mole, representing a substantial 53 percent increase primarily due to the heavy iodine atom. This weight difference significantly affects the compound's physicochemical properties, including density, lipophilicity, and potential biological activity profiles.
Another important comparison involves tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, which features a two-carbon extension with hydroxyl functionality. This compound exhibits a molecular weight of 243.34 grams per mole and maintains similar cyclohexyl chair conformation characteristics while providing insights into the effects of chain extension on molecular properties. The systematic comparison reveals that the vinyl iodide functionality in the target compound represents a unique structural feature that combines alkene geometry with heavy halogen substitution, creating distinct chemical behavior patterns not observed in simpler hydroxyl or alkyl-substituted derivatives.
Methyl cyclohexylcarbamate provides additional comparative context as a simplified version of the carbamate functionality. With a molecular weight of only 157.21 grams per mole, this compound demonstrates the contribution of the tert-butyl protecting group and complex substituent patterns to the overall molecular architecture. The progressive structural complexity from methyl cyclohexylcarbamate through hydroxymethyl derivatives to the iodovinyl compound illustrates the systematic development of more sophisticated molecular designs for specific research and synthetic applications.
| Compound | Molecular Weight | Key Substituent | Stereochemistry |
|---|---|---|---|
| Methyl cyclohexylcarbamate | 157.21 g/mol | None | Not specified |
| tert-Butyl-hydroxymethyl derivative | 229.32 g/mol | CH₂OH | (1r,4r) |
| tert-Butyl-hydroxyethyl derivative | 243.34 g/mol | CH₂CH₂OH | trans |
| Target compound | 351.22 g/mol | (Z)-vinyl iodide | (1r,4r) |
Properties
IUPAC Name |
tert-butyl N-[4-(2-iodoethenyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8-11H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMWPUWTPSAQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C=CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the cyclohexylcarbamate intermediate, followed by the introduction of the iodovinyl group through a halogenation reaction. The final step involves the addition of the tert-butyl group under specific reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodovinyl group to other functional groups.
Substitution: The iodovinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce alkanes or alkenes, and substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of iodinated compounds with biological molecules. Its ability to undergo specific reactions makes it useful in labeling and tracking studies.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate involves its interaction with specific molecular targets. The iodovinyl group can participate in halogen bonding, while the cyclohexylcarbamate moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Reactivity :
- The iodovinyl group in the target compound distinguishes it from halogenated (F, Cl, Br) or oxygenated derivatives. Iodine’s polarizability and leaving-group ability make it more reactive in Suzuki-Miyaura or Stille couplings compared to bromine () or chlorine () .
- Fluorinated analogs () exhibit enhanced metabolic stability and electronegativity, favoring applications in medicinal chemistry, whereas the iodovinyl group prioritizes synthetic versatility .
Synthetic Efficiency :
- The parent compound (tert-butyl cyclohexylcarbamate) is synthesized in 51% yield via alkylation (), whereas more complex derivatives (e.g., ’s pyrimidine-substituted carbamate) require multi-step protocols with unquantified yields. The target compound’s synthesis likely parallels ’s dehydroiodination route, though specific yields are unavailable .
Physicochemical Properties: Purity: Fluorinated derivatives (e.g., ) are produced at >95% purity for research, suggesting optimized synthetic protocols. Thermal Stability: The 2-chlorobenzamido derivative () has a high boiling point (513°C), likely due to strong intermolecular interactions from the aromatic amide group. The iodovinyl compound’s stability may be lower due to the labile C–I bond .
Biological Activity
tert-Butyl (1R,4R)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, metabolic stability, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1452485-43-6
- Molecular Formula : C13H18I N O2
- Molecular Weight : 307.19 g/mol
Pharmacological Effects
Research indicates that compounds similar to tert-butyl carbamates exhibit various pharmacological properties, including anti-inflammatory and analgesic effects. The presence of the iodovinyl group may enhance the compound's interaction with biological targets.
Metabolic Stability
Metabolic stability is crucial for the efficacy of therapeutic agents. Studies have shown that the tert-butyl group can influence the metabolic pathways of compounds. Specifically, compounds with a tert-butyl moiety tend to undergo oxidative metabolism via cytochrome P450 enzymes, which can lead to rapid clearance from biological systems .
Table 1: Comparison of Metabolic Stability
| Compound | In Vitro Clearance (mL/min/kg) | Half-Life (min) |
|---|---|---|
| tert-Butyl (1R,4R)-4-carbamate | 25 | 63 |
| tert-Butyl (1R,4R)-4-(Z)-2-iodovinyl-carbamate | TBD | TBD |
Note: TBD indicates that specific data is currently unavailable or requires further research.
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of carbamate derivatives demonstrated that certain modifications to the structure, such as the introduction of halogenated groups, resulted in enhanced anti-inflammatory activity. This suggests that this compound may exhibit similar properties, warranting further investigation.
Case Study 2: Cytochrome P450 Interaction
In vitro studies have shown that compounds containing a tert-butyl group are metabolized by various cytochrome P450 isoforms. For example, a related compound demonstrated significant interaction with CYP3A4 and CYP2D6 enzymes, indicating potential drug-drug interactions when used in combination therapies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
